N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]pyridine-2-carbohydrazide
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Overview
Description
N’~2~-[(E)-1-(5-BROMO-2-FLUOROPHENYL)METHYLIDENE]-2-PYRIDINECARBOHYDRAZIDE is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, which is further connected to a pyridinecarbohydrazide moiety through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~-[(E)-1-(5-BROMO-2-FLUOROPHENYL)METHYLIDENE]-2-PYRIDINECARBOHYDRAZIDE typically involves the condensation reaction between 5-bromo-2-fluorobenzaldehyde and 2-pyridinecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’~2~-[(E)-1-(5-BROMO-2-FLUOROPHENYL)METHYLIDENE]-2-PYRIDINECARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’~2~-[(E)-1-(5-BROMO-2-FLUOROPHENYL)METHYLIDENE]-2-PYRIDINECARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’~2~-[(E)-1-(5-BROMO-2-FLUOROPHENYL)METHYLIDENE]-2-PYRIDINECARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’~2~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-PYRIDINECARBOHYDRAZIDE
- N’~2~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-2-PYRIDINECARBOHYDRAZIDE
Uniqueness
N’~2~-[(E)-1-(5-BROMO-2-FLUOROPHENYL)METHYLIDENE]-2-PYRIDINECARBOHYDRAZIDE is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C13H9BrFN3O |
---|---|
Molecular Weight |
322.13 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C13H9BrFN3O/c14-10-4-5-11(15)9(7-10)8-17-18-13(19)12-3-1-2-6-16-12/h1-8H,(H,18,19)/b17-8+ |
InChI Key |
OOXYGLGIXLMTJL-CAOOACKPSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)F |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)F |
Origin of Product |
United States |
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